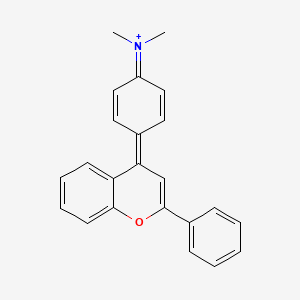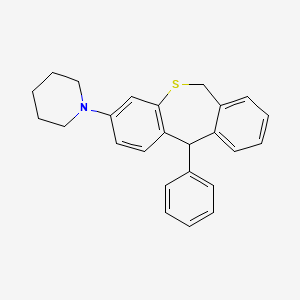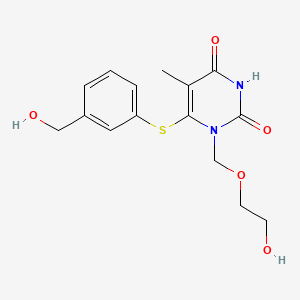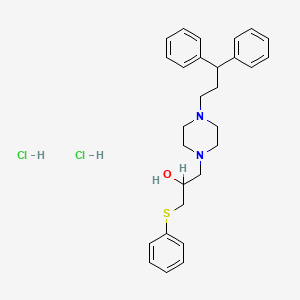
8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene is a fluorinated heterocyclic compound with the molecular formula C14H8F4S. This compound is characterized by the presence of four fluorine atoms and a thiophene ring fused to an acenaphthene structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene typically involves the fluorination of acenaphtho(1,2-b)thiophene derivatives. One common method includes the direct fluorination of the thiophene ring using molecular fluorine (F2) under controlled conditions. This process requires low temperatures and the presence of a suitable solvent to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable fluorination techniques, such as the use of fluorinating agents like sulfur tetrafluoride (SF4) or xenon difluoride (XeF2). These methods offer higher efficiency and better control over the reaction conditions, making them suitable for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiophene derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), Lewis acids (AlCl3).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties and stability.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drugs and therapeutic agents.
Material Science: The compound is explored for its potential use in the fabrication of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene involves its interaction with molecular targets through its fluorinated thiophene ring. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, making it a potent electrophile. This allows it to participate in various chemical reactions, including nucleophilic attacks and coordination with metal ions. The compound’s unique structure also enables it to interact with biological targets, potentially influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Acenaphtho(1,2-b)thiophene: Lacks fluorine atoms, resulting in different electronic properties.
8,8,9,9-Tetrafluoroacenaphtho(1,2-b)pyrrole: Similar structure but with a pyrrole ring instead of a thiophene ring, leading to different reactivity and applications.
Uniqueness: 8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene is unique due to its combination of a fluorinated thiophene ring and an acenaphthene structure. This results in distinct electronic properties, making it suitable for specific applications in organic electronics and medicinal chemistry .
Eigenschaften
CAS-Nummer |
102585-21-7 |
|---|---|
Molekularformel |
C14H8F4S |
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
8,8,9,9-tetrafluoro-6b,9a-dihydroacenaphthyleno[2,1-b]thiophene |
InChI |
InChI=1S/C14H8F4S/c15-13(16)11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)19-14(13,17)18/h1-6,11-12H |
InChI-Schlüssel |
ATLVOVJOICIDJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4C(C3=CC=C2)SC(C4(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



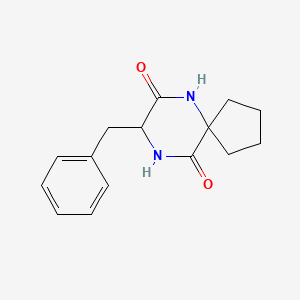


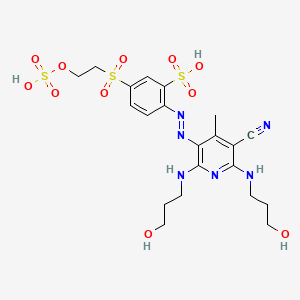

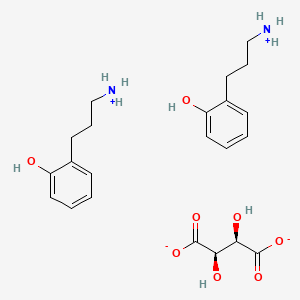
![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)

